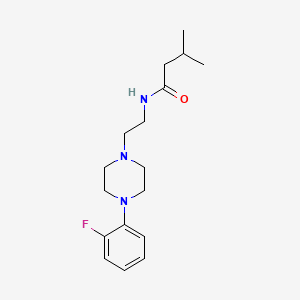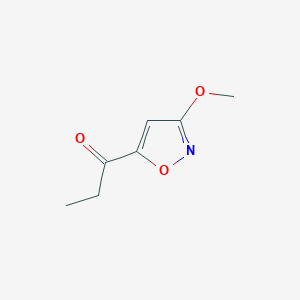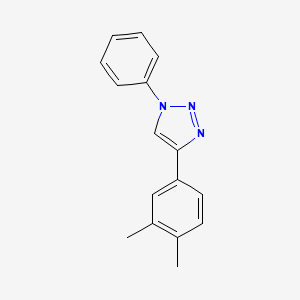
(trans,trans)-4-Ethyl-4'-pentyl-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-4’-pentyl-1,1’-bicyclohexane is an organic compound that belongs to the class of bicyclic hydrocarbons It is characterized by two cyclohexane rings connected by a single carbon-carbon bond, with ethyl and pentyl substituents on the rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-4’-pentyl-1,1’-bicyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclohexane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under UV light.
Major Products
The major products formed from these reactions include various substituted cyclohexanes, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Ethyl-4’-pentyl-1,1’-bicyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their reactivity.
Biology: The compound’s derivatives are investigated for their potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 4-Ethyl-4’-pentyl-1,1’-bicyclohexane involves its interaction with molecular targets through its hydrophobic and steric properties. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Its bicyclic structure allows for unique binding interactions, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethyl-4’-(4-pentyl-1-cyclohexen-1-yl)biphenyl: Similar in structure but with a biphenyl core.
Cyclohexene, 4-(4-ethylcyclohexyl)-1-pentyl: Another related compound with a cyclohexene ring.
Uniqueness
4-Ethyl-4’-pentyl-1,1’-bicyclohexane is unique due to its bicyclic structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
96624-43-0 |
|---|---|
Formule moléculaire |
C19H36 |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
1-ethyl-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C19H36/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h16-19H,3-15H2,1-2H3 |
Clé InChI |
HKQSPACRMWYANG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2CCC(CC2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)

![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)









